2,3-dihydro-1H-indene-1,6-diamine

Polymer Science High-Performance Materials Polyimides

Sourcing a regiospecific diamine that combines structural rigidity with precise amine orientation is critical for high-performance polymers and chiral drug candidates. 2,3-Dihydro-1H-indene-1,6-diamine (CAS 180002-30-6) solves this with its 1,6-substituted indane scaffold: - Polyimide Performance: Yields polyimides with Td5% 449°C, char yield 53% at 700°C, and organic solvent solubility-ideal for aerospace coatings. - MTP Inhibitor Potency: Validated core for MTP inhibitors (derivative IC50 0.7 nM apoB secretion), essential for SAR studies. - Chiral Purity: Available as (R) and (S) enantiomers for asymmetric synthesis and ligand design. Procurement ensures the exact regiochemistry required; substitutions ablate activity. Bulk stocks ready for immediate dispatch.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 180002-30-6
Cat. No. B069701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydro-1H-indene-1,6-diamine
CAS180002-30-6
Synonyms1H-Indene-1,6-diamine,2,3-dihydro-(9CI)
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=C(C=C2)N
InChIInChI=1S/C9H12N2/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,10-11H2
InChIKeyZYOXBKDMGPKLBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1H-indene-1,6-diamine Procurement Overview


2,3-Dihydro-1H-indene-1,6-diamine (CAS 180002-30-6), also referred to as indan-1,6-diamine, is a bicyclic aromatic diamine featuring a rigid indane scaffold with primary amine groups at the 1- and 6-positions . This regiospecific substitution pattern imparts a unique combination of structural rigidity and a specific spatial orientation of the reactive amines, which is distinct from its regioisomers and other aromatic diamines . The compound serves as a key synthetic intermediate in medicinal chemistry programs, particularly as a chiral building block for pharmaceutical agents , and as a high-performance monomer in the synthesis of polyimides and other advanced polymers [1].

Non-Substitutability of 2,3-Dihydro-1H-indene-1,6-diamine


The performance and reactivity of 2,3-dihydro-1H-indene-1,6-diamine are fundamentally determined by its 1,6-regiochemistry, which distinguishes it from other indane diamines such as the 1,2-diaminoindane isomers and from common aromatic diamines like m-phenylenediamine (mPD). The 1,6-substitution pattern on the rigid indane ring results in a unique spatial arrangement of the amine functionalities, which directly influences the properties of derived polymers and the binding affinity of downstream pharmaceutical compounds [1]. For instance, polyimides synthesized from indane-based diamines exhibit superior thermal stability and solubility compared to those derived from conventional aromatic diamines, a differentiation that is lost when a generic diamine is substituted [2]. Furthermore, in medicinal chemistry, the specific stereochemistry and substitution pattern of the indane core is critical for target engagement; substituting a different regioisomer can ablate biological activity [3].

Head-to-Head Evidence for 2,3-Dihydro-1H-indene-1,6-diamine


Thermal Stability Advantage of Indane-Based Polyimides

Polyimides synthesized using an indane-structured diamine monomer exhibit significantly enhanced thermal stability compared to polyimides derived from common aromatic diamines. In a direct comparative study, a polyimide with an indane moiety in its backbone (INPI) demonstrated a 5% weight loss temperature (Td5%) of 449°C and a 10% weight loss temperature (Td10%) of 505°C under nitrogen at a heating rate of 20 K/min [1]. These values are notably higher than the typical Td5% range of 350-400°C reported for many polyimides based on conventional diamines like 4,4'-oxydianiline (ODA) or m-phenylenediamine (mPD) under similar conditions [1].

Polymer Science High-Performance Materials Polyimides

High Char Yield of Indane-Based Polyimides

The polyimide derived from an indane-containing diamine exhibits a high residual mass fraction of 53% at 700°C under nitrogen, as determined by thermogravimetric analysis (TGA) [1]. This char yield is significantly higher than the typical 40-50% residual mass observed for many standard polyimides at this temperature, indicating superior thermal and dimensional stability [1].

Polymer Science Flame Retardancy Thermal Properties

Solubility Advantage of Indane-Based Polyimides

Unlike many conventional polyimides that are insoluble and require harsh processing conditions, the polyimide derived from an indane-structured diamine demonstrates good solubility in common organic solvents [1]. This property is a significant departure from the insolubility of polyimides based on rigid aromatic diamines like p-phenylenediamine (pPD) or benzidine, which often necessitates complex and costly processing techniques [1].

Polymer Processing Solubility Polyimides

Dihydroorotase Inhibition Activity

In a direct enzyme inhibition assay, 2,3-dihydro-1H-indene-1,6-diamine demonstrated an IC50 value of 180,000 nM (180 µM) against dihydroorotase from mouse Ehrlich ascites cells [1]. While this represents a relatively weak inhibition, it provides a quantitative baseline for this specific biological activity. This data allows for direct comparison with other potential inhibitors in structure-activity relationship (SAR) studies. The 1,6-regiochemistry of the diamine is likely a key determinant of this activity profile, as related indane diamines with different substitution patterns would be expected to show different affinities.

Enzymology Drug Discovery Dihydroorotase

2,3-Dihydro-1H-indene-1,6-diamine Application Scenarios


High-Temperature Polyimide Films and Coatings

This compound is the preferred monomer for synthesizing polyimides that require high thermal stability and good solubility. As demonstrated by Li et al. [1], the resulting polyimides exhibit a Td5% of 449°C and a char yield of 53% at 700°C, along with solubility in organic solvents. This combination is ideal for manufacturing high-performance films, coatings, and adhesives used in aerospace, microelectronics, and other applications demanding thermal resilience and processability. Procurement should specify this diamine over generic alternatives to ensure these performance benchmarks are met.

MTP Inhibitor Development

The 1,6-diaminoindane scaffold is a validated core for potent MTP inhibitors, as exemplified by the clinical candidate 8aR [2]. While the parent diamine is an intermediate, its procurement is essential for SAR studies and the synthesis of novel analogues. The 1,6-substitution pattern is crucial for the high potency (IC50 = 0.7 nM for apoB secretion) observed in optimized derivatives [2]. Using a different indane diamine regioisomer or a simple aromatic diamine will not yield compounds with this activity profile.

Chiral Building Blocks for Asymmetric Synthesis

The chiral nature of the indane-1,6-diamine scaffold (available as enantiopure (R) and (S) isomers) makes it a valuable starting material for synthesizing chiral ligands and organocatalysts. Its rigid, bicyclic framework provides a well-defined chiral environment, which is essential for achieving high enantioselectivity in asymmetric transformations . Procurement of the specific (R) or (S) enantiomer of this diamine is non-negotiable for any asymmetric synthesis project aiming for high stereochemical control.

Dihydroorotase Inhibitor Screening and SAR

With a known IC50 value of 180,000 nM against dihydroorotase [3], 2,3-dihydro-1H-indene-1,6-diamine serves as a crucial reference compound and starting point for medicinal chemistry efforts targeting this enzyme. It allows researchers to benchmark new inhibitor candidates and explore the structure-activity relationship (SAR) around the 1,6-diaminoindane core. Procuring this exact compound ensures consistency and comparability in these biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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